molecular formula C18H21GeNO2 B14501524 2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one CAS No. 64548-94-3

2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one

Cat. No.: B14501524
CAS No.: 64548-94-3
M. Wt: 356.0 g/mol
InChI Key: NEYUEYCDJXTVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one is a complex organogermanium compound It is characterized by the presence of germanium, a relatively rare element in organic chemistry, within a heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one typically involves the reaction of germanium tetrachloride with appropriate organic precursors under controlled conditions. The reaction often requires the use of a base, such as triethylamine, to facilitate the formation of the oxazagermolidin ring. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide derivatives.

    Reduction: Reduction reactions can yield different organogermanium species.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Research is ongoing into its potential biological activities, including anticancer and antiviral properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one involves its interaction with various molecular targets. The germanium atom can form coordination complexes with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethyl-3,4-diphenyl-1,3,2-oxazasilolidin-5-one: Similar structure but with silicon instead of germanium.

    2,2-Diethyl-3,4-diphenyl-1,3,2-oxazastannolidin-5-one: Similar structure but with tin instead of germanium.

Uniqueness

2,2-Diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and tin analogs. Germanium-containing compounds often exhibit different reactivity and biological activity, making them valuable for specific applications in research and industry.

Properties

CAS No.

64548-94-3

Molecular Formula

C18H21GeNO2

Molecular Weight

356.0 g/mol

IUPAC Name

2,2-diethyl-3,4-diphenyl-1,3,2-oxazagermolidin-5-one

InChI

InChI=1S/C18H21GeNO2/c1-3-19(4-2)20(16-13-9-6-10-14-16)17(18(21)22-19)15-11-7-5-8-12-15/h5-14,17H,3-4H2,1-2H3

InChI Key

NEYUEYCDJXTVIN-UHFFFAOYSA-N

Canonical SMILES

CC[Ge]1(N(C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.